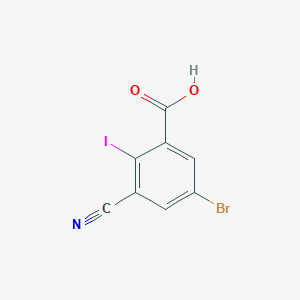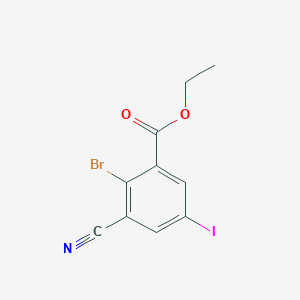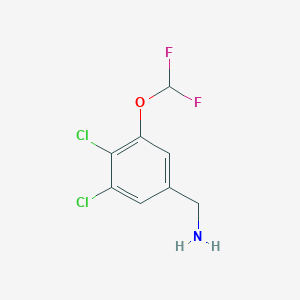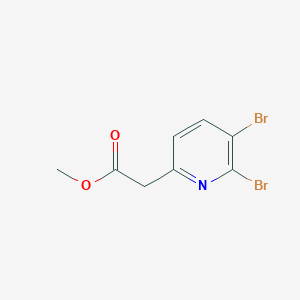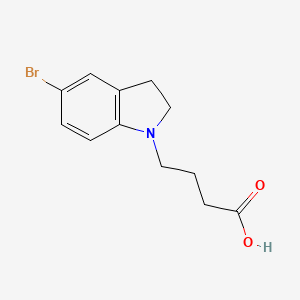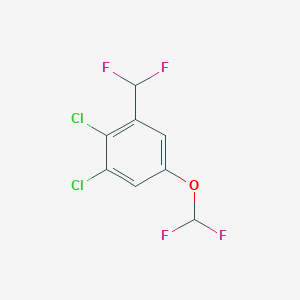
3-Amino-7-méthoxy-1-benzofuran-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .
Molecular Structure Analysis
The molecular formula of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is C12H13NO4 . The compound has a molecular weight of 235.24 .
Chemical Reactions Analysis
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities, which makes them valuable in the field of new drug research . They are also biodynamic agents that can be used to design and develop new potential therapeutic agents .
Applications De Recherche Scientifique
Synthèse Totale de Produits Naturels
Les dérivés du benzofurane sont souvent utilisés dans la synthèse totale de produits naturels . Le cycle benzofurane est un élément structurel clé dans de nombreux produits naturels complexes, et la synthèse de ces produits implique souvent l'installation de cet hétérocycle clé .
Activité Anticancéreuse
Certains benzofuranes substitués ont montré des activités anticancéreuses significatives . Par exemple, un certain composé s'est révélé avoir des effets inhibiteurs significatifs de la croissance cellulaire sur divers types de cellules cancéreuses .
Activité Antibactérienne
Les dérivés du benzofurane ont également été étudiés pour leur activité antibactérienne . Les substituants avec des halogènes, des nitro et des groupes hydroxyle en position 5 ou 6 du noyau benzofurane ont montré une activité antibactérienne puissante .
Activité Anti-tumorale
Les composés du benzofurane ont montré de fortes activités anti-tumorales . Cela a conduit au développement de nouveaux composés squelettiques de benzothiophène et de benzofurane comme agents anticancéreux .
Activité Anti-oxydante
Les dérivés du benzofurane ont démontré des activités anti-oxydantes . Cette propriété fait d'eux des candidats potentiels pour le développement de médicaments pour traiter les maladies causées par le stress oxydatif .
Activité Anti-virale
Les composés du benzofurane ont montré des activités anti-virales . Par exemple, un nouveau composé macrocyclique du benzofurane possède une activité anti-virus de l'hépatite C et devrait être un médicament thérapeutique efficace pour la maladie de l'hépatite C .
Applications Pharmaceutiques
Les dérivés du benzofurane sont largement utilisés dans les applications pharmaceutiques . Parmi les composés du benzofurane les plus reconnus avec des applications pharmaceutiques étendues, citons l'amiodarone, l'angélicine, le bergaptène, la nodékétine, la xanthotoxine et l'acide usnique .
Synthèse de Dérivés Complexes du Benzofurane
Les dérivés du benzofurane sont utilisés dans la synthèse de composés complexes du benzofurane . Un dérivé complexe du benzofurane est construit par une cascade de cyclisation radicalaire unique, qui est une excellente méthode pour la synthèse d'une série de composés polycycliques du benzofurane difficiles à préparer .
Orientations Futures
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate could be in the development of new therapeutic agents.
Mécanisme D'action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could lead to changes in the activity or function of the target, resulting in the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism, among others.
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may have a variety of cellular and molecular effects, potentially including inhibition of cell growth, induction of oxidative stress, inhibition of viral replication, and disruption of bacterial metabolism.
Analyse Biochimique
Biochemical Properties
Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation.
Cellular Effects
Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate exhibits notable effects on different cell types and cellular processes. It has been observed to inhibit the growth of various cancer cells, including leukemia, non-small cell lung cancer, and colon cancer cells . The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in gene expression and cellular metabolism, ultimately affecting cell function . The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell growth and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects . Determining the optimal dosage is crucial to maximize the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Understanding these pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . The compound’s distribution within the body determines its therapeutic efficacy and potential side effects.
Subcellular Localization
Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate exhibits specific subcellular localization, which is crucial for its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization affects the compound’s interaction with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(14)11-9(13)7-5-4-6-8(15-2)10(7)17-11/h4-6H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEVOXIIRRIPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


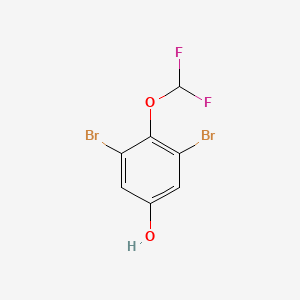

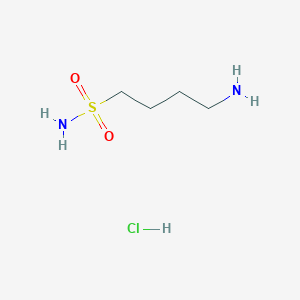

![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)
![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)
